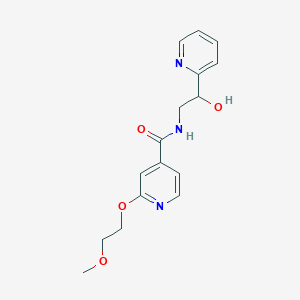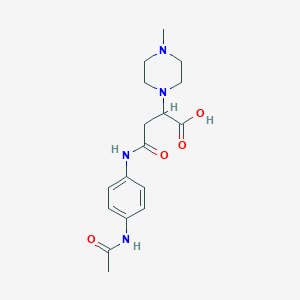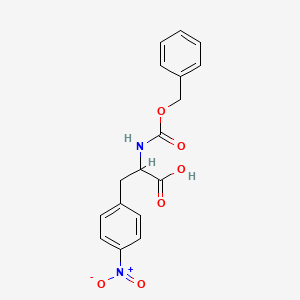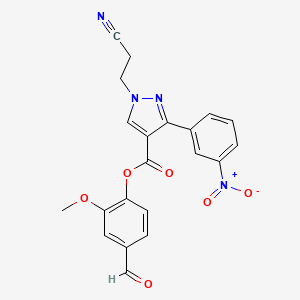
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a hydroxyethyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between 2-bromopyridine and ethylene glycol under basic conditions.
Hydroxyethylation: The pyridine derivative is then subjected to hydroxyethylation using ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Isonicotinamide Formation: The final step involves the reaction of the hydroxyethylated pyridine derivative with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
- N-(2-hydroxyethyl)pyridine-2-carboxamide
- N-(2-methoxyethyl)pyridine-2-carboxamide
- N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide
Uniqueness
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
N-(2-hydroxy-2-pyridin-2-ylethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-8-9-23-15-10-12(5-7-18-15)16(21)19-11-14(20)13-4-2-3-6-17-13/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSVQVRNCUVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC(C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)


![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)
![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
